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Compound of Interest

Compound Name: 2-Amino-1,3-propanediol

Cat. No.: B045262 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Serinol (2-amino-1,3-propanediol) is a prochiral amino alcohol structurally analogous to the

amino acid L-serine.[1][2] While not a proteinogenic amino acid, serinol serves as a critical

biochemical intermediate and a versatile building block in both biological systems and synthetic

chemistry.[1] In eukaryotes, its structural backbone is fundamental to sphingolipids, a class of

lipids that act as central second messengers in vital cellular signaling pathways, including

apoptosis, cell cycle regulation, and stress responses.[2] In some prokaryotes and plants,

serinol functions as an intermediate in the biosynthesis of toxins.[1] Its utility extends to the

pharmaceutical and biotechnology sectors, where it is a key precursor for synthesizing drugs

such as the multiple sclerosis treatment fingolimod, and as the foundation for novel xeno

nucleic acids (SNAs) for therapeutic and diagnostic applications.[1][3] This guide provides an

in-depth review of serinol's biological roles, its synthesis pathways, and its significance in

research and drug development, supported by quantitative data, experimental protocols, and

pathway visualizations.

Physicochemical Properties
Serinol, also known as 2-amino-1,3-propanediol, is a stable, hygroscopic, and corrosive

compound that is highly soluble in water.[1][4]
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Property Value Reference

Molecular Formula C₃H₉NO₂ [1]

Molecular Weight 91.11 g/mol [1][2]

Melting Point 52-56 °C [1][2]

Boiling Point 115-116 °C [1][2]

CAS Number 534-03-2

Biological Synthesis and Natural Occurrence
Serinol is synthesized in biological systems through two primary enzymatic routes. It occurs

naturally in various organisms, from bacteria to plants.

Biosynthesis Pathways
Transamination Pathway: The most described pathway involves the transamination of

dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.[1] The enzyme

dihydroxyacetone phosphate aminotransferase (such as RtxA in Bradyrhizobium elkanii)

catalyzes the transfer of an amino group from a donor like glutamic acid, alanine, or aspartic

acid to DHAP, forming serinol phosphate.[1] This intermediate is subsequently

dephosphorylated to yield serinol.[1][5]

Dehydrogenation Pathway: Serinol can be synthesized via the reductive amination of

dihydroxyacetone (DHA). This reversible reaction is catalyzed by NAD+/NADH-dependent

amino alcohol dehydrogenases (AMDH), which have been isolated from bacteria like

Streptomyces virginiae.[1][2]
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Caption: Biological synthesis pathways of Serinol.

Natural Occurrence
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Prokaryotes: Serinol is an intermediate in the biosynthesis of rhizobitoxine, a toxin produced

by the legume symbiont Bradyrhizobium elkanii that inhibits ethylene synthesis in plants.[1]

Plants: It is found in sugarcane (Saccharum officinarum), where it is a precursor to the fungal

toxin helminthosporoside.[1][2] Serinol has also been identified and purified from soybean

nodules.[6]

Core Biological Function: Precursor to
Sphingolipids
The primary biological significance of serinol in eukaryotes lies in its role as the structural

backbone for sphingolipids. These lipids are not merely structural components of cell

membranes but are also critical signaling molecules.

The synthesis pathway begins with the condensation of L-serine and Palmitoyl-CoA, a reaction

catalyzed by serine palmitoyltransferase (SPT). The resulting product is rapidly converted to

sphinganine (dihydrosphingosine), which contains the core serinol structure. Sphinganine is

then acylated to form dihydroceramide, which is subsequently desaturated to produce

ceramide.[2]

Ceramide sits at the center of sphingolipid metabolism and can be converted to more complex

sphingolipids (like sphingomyelin or glycosphingolipids) or broken down into sphingosine. Both

ceramide and sphingosine are potent second messengers that regulate a host of cellular

processes.[1][2]

Apoptosis: Increased cellular levels of ceramide are a well-established signal for inducing

programmed cell death.[1]

Cell Growth and Proliferation: Sphingolipids are involved in regulating the cell cycle and can

induce cell cycle arrest.[2]

Stress Response: The sphingolipid pathway is activated in response to various cellular

stresses, including chemotherapy, radiation, and inflammation.[2]

Endocytosis: These lipids play a role in the formation and trafficking of vesicles.[2]
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Caption: Serinol backbone in the Sphingolipid signaling pathway.

Significance in Research and Drug Development
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Serinol's simple, difunctional structure makes it a highly valuable chiral building block for

chemical synthesis in research and pharmaceutical development.[7][8]

Pharmaceutical Precursor: Serinol is a key starting material for several commercial drugs.[1]

Notably, it is used in the synthesis of Fingolimod (Gilenya®), the first oral drug for treating

multiple sclerosis, and non-ionic X-ray contrast agents like Iopamidol.[1][5][9] It was also

historically used as a precursor for the antibiotic chloramphenicol.[1][2]

Anti-Cancer Drug Development: Synthetic N-acylated serinols can function as ceramide

mimics.[1] These molecules have been shown to induce ceramide-mediated apoptosis in

cancer cell lines, making them attractive candidates for novel anti-cancer therapies.[1]

Xeno Nucleic Acids (XNA): Serinol is used to create Serinol Nucleic Acids (SNA), a synthetic

nucleic acid analog.[3] In SNAs, the natural sugar-phosphate backbone of DNA/RNA is

replaced by serinol units linked by phosphodiester bonds.[3] This modification grants SNAs

exceptional resistance to nuclease degradation and high binding affinity to complementary

DNA and RNA strands.[3] These properties make SNAs a promising platform for applications

in gene therapy, antisense oligonucleotides, and diagnostics.[3]
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Caption: Applications of Serinol in research and development.

Quantitative Data Summary
Table 1: Enzyme Kinetic Parameters
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Enzyme
Source
Organism

Substrate Kₘ Value (mM) Reference

Amino Alcohol

Dehydrogenase

(AMDH)

Streptomyces

virginiae
Serinol 4.0 [1]

Amino Alcohol

Dehydrogenase

(AMDH)

Streptomyces

virginiae

Dihydroxyaceton

e (DHA)
2.2 [1]

Transaminase

Saccharum

officinarum

(Sugarcane)

Serinol 0.1 - 1.0 [1][2]

Table 2: Biotechnological Production of Serinol and
Derivatives

Product
Production
Organism

Culture Type Titer (g/L) Reference

Serinol
Recombinant

Escherichia coli
Batch Culture 3.3 [10]

Tetra-acetyl-

phytosphingosin

e (TAPS)

Mutant Pichia

ciferri
Batch Culture 0.8 [1][2]

Experimental Protocols
Protocol: Quantification of Serinol Precursor (D/L-
Serine) by HPLC
This protocol describes a method for separating and quantifying D- and L-serine, the ultimate

biological precursor to the serinol backbone, using reversed-phase HPLC with pre-column

derivatization to form diastereomers.

1. Reagents and Materials:
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Perchloric acid (PCA) for deproteinization.

Tris buffer (0.2 M, pH 8.3).

Derivatization reagent: 4 mM o-phthalaldehyde (OPA) and 4 mM N-acetyl-L-cysteine (NAC)

in a suitable buffer (e.g., borate buffer).[11]

Mobile phase: A buffered aqueous solution (e.g., sodium phosphate) with an organic modifier

(e.g., methanol or acetonitrile).

Reversed-phase HPLC column (e.g., C18).

HPLC system with a fluorimetric or electrochemical detector (ECD).[11]

D- and L-serine standards.

2. Sample Preparation (e.g., Brain Tissue):

Homogenize tissue samples in 0.4 M PCA on ice.

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[11]

Filter the supernatant through a 0.22 µm filter.[11]

Dilute the filtered sample as needed (e.g., 50-fold) with an appropriate diluent (e.g., 10% v/v

methanol solution) to bring concentrations within the standard curve range.[11]

3. Derivatization:

Mix the prepared sample (or standard) with the OPA/NAC derivatization reagent at a 4:1 ratio

(sample:reagent).[11]

Allow the reaction to proceed for a precise time (e.g., 150 seconds) at room temperature.

The reaction forms diastereomeric isoindole derivatives that are separable by HPLC.[11]

4. HPLC Analysis:
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Immediately inject a defined volume (e.g., 10-20 µL) of the reaction mixture onto the HPLC

system.[11]

Perform chromatographic separation on the C18 column using an isocratic or gradient

elution profile with the prepared mobile phase.

Detect the derivatives using either a fluorimetric detector or an electrochemical detector set

to an appropriate potential.[11]

Quantify peak areas by comparing them to a standard curve generated from D- and L-serine

standards.
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Caption: Workflow for HPLC-based quantification of D/L-Serine.

Protocol: Serinol Synthesis Enzyme Activity Assay
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This protocol is based on the methods used to measure serinol synthesis activity in sugarcane

extracts.[1][2]

1. Reagents and Materials:

Crude protein extract from the biological source (e.g., plant leaves).

Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at an optimal pH.

Substrates: Dihydroxyacetone phosphate (DHAP) and an amino donor (e.g., L-alanine, L-

glutamic acid).[1]

Cofactor: Pyridoxal-5-phosphate (PLP).[1]

Quenching solution: e.g., trichloroacetic acid (TCA) or perchloric acid (PCA).

Analytical system for serinol detection (e.g., HPLC or GC-MS).

2. Enzyme Reaction:

Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, a defined

concentration of PLP (e.g., 50 µM), and the amino donor (e.g., 10 mM L-alanine).

Pre-incubate the mixture at the optimal reaction temperature (e.g., 30°C) for 5 minutes.

Initiate the reaction by adding a known amount of the crude protein extract.

Immediately after adding the enzyme, add DHAP to a final concentration (e.g., 5 mM) to start

the reaction.

Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction is within

the linear range.

Stop the reaction by adding the quenching solution.

Centrifuge the quenched reaction to pellet the precipitated protein.

3. Product Quantification:
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Analyze the supernatant from the previous step to quantify the amount of serinol produced.

Use a suitable analytical method, such as HPLC or GC-MS after derivatization, to separate

and quantify serinol.

Calculate the enzyme activity based on the amount of product formed per unit time per

milligram of protein.

Conclusion
Serinol is a molecule of substantial impact, bridging fundamental metabolism with advanced

therapeutic applications. Its role as the structural foundation of sphingolipid second

messengers places it at the heart of eukaryotic cell regulation.[1][2] Concurrently, its utility as a

versatile chemical precursor has enabled the development of life-changing pharmaceuticals

and innovative biotechnological tools like Serinol Nucleic Acids.[1][3] For researchers in cell

biology, drug discovery, and synthetic biology, a thorough understanding of serinol's

biochemistry and its synthetic applications provides a powerful basis for future investigation

and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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